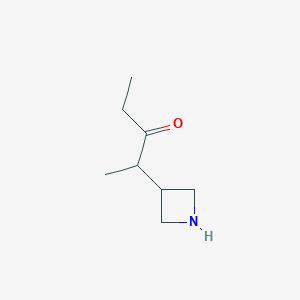
2-(Azetidin-3-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)pentan-3-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)pentan-3-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation . These methods offer efficient and practical routes to obtain the desired compound with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave irradiation and catalytic amounts of molecular iodine has been shown to be effective in producing this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)pentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, NH-heterocycles, and alkene components. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include various substituted azetidines and pyrrole-substituted 2-azetidinones .
Scientific Research Applications
2-(Azetidin-3-yl)pentan-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiproliferative agent and tubulin-destabilizing compound in breast cancer cells . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pentan-3-one involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved in its action include the colchicine-binding site on tubulin, which is crucial for its antiproliferative effects .
Comparison with Similar Compounds
2-(Azetidin-3-yl)pentan-3-one can be compared with other similar compounds such as 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one These compounds share the azetidine scaffold but differ in their substituents, which can influence their biological activities and applications
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pentan-3-one |
InChI |
InChI=1S/C8H15NO/c1-3-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
NFUWLWSQSZRPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















